molecular formula C15H19N B3078800 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene CAS No. 1055027-32-1

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene

Cat. No.: B3078800
CAS No.: 1055027-32-1
M. Wt: 213.32 g/mol
InChI Key: WVEZEGUHXBTLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is a complex organic compound with a unique structure that includes an epiminomethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene typically involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with allyl bromide in the presence of a base to form the allyl derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler structure without the epiminomethano bridge.

    9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine: A related compound with different substituents.

Uniqueness

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is unique due to its specific structural features, including the allyl group and the epiminomethano bridge. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

11-methyl-10-prop-2-enyl-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-3-6-13-15-10(2)9-14(16-13)11-7-4-5-8-12(11)15/h3-5,7-8,10,13-16H,1,6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEZEGUHXBTLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3=CC=CC=C3C1C(N2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Reactant of Route 2
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Reactant of Route 3
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Reactant of Route 4
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Reactant of Route 5
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Reactant of Route 6
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.